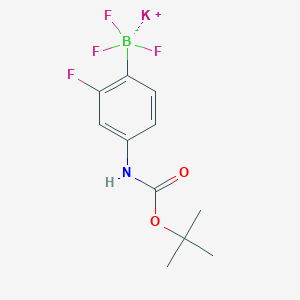
Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide is a chemical compound with the molecular formula C11H13BF4KNO2 and a molecular weight of 317.13 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, an amino group, a fluorine atom, and a trifluoroborate moiety attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions during subsequent steps.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination reactions.
Formation of the Trifluoroborate Moiety: The trifluoroborate group is introduced using potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity . The process includes rigorous quality control measures to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions
Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Conditions: Mild reaction conditions, typically at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include biaryl compounds and other complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide involves its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The trifluoroborate group facilitates the transfer of the organic moiety to the metal catalyst, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved include palladium-catalyzed oxidative addition and transmetalation steps .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Potassium (4-BOC-amino-2-fluorophenyl)trifluoroboranuide is unique due to the presence of the BOC-protected amino group and the fluorine atom, which provide additional functionalization options and reactivity compared to other trifluoroborate compounds . This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
potassium;trifluoro-[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF4NO2.K/c1-11(2,3)19-10(18)17-7-4-5-8(9(13)6-7)12(14,15)16;/h4-6H,1-3H3,(H,17,18);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMSMQWZFFKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF4KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














